Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate
CAS No.:
Cat. No.: VC19961332
Molecular Formula: C12H13ClN2O2
Molecular Weight: 252.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13ClN2O2 |
|---|---|
| Molecular Weight | 252.69 g/mol |
| IUPAC Name | ethyl 2-(chloromethyl)-1-methylbenzimidazole-5-carboxylate |
| Standard InChI | InChI=1S/C12H13ClN2O2/c1-3-17-12(16)8-4-5-10-9(6-8)14-11(7-13)15(10)2/h4-6H,3,7H2,1-2H3 |
| Standard InChI Key | KSLRZUSMYRXSPZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)CCl)C |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₁₂H₁₃ClN₂O₂, with a molecular weight of 252.69 g/mol. Its IUPAC name, ethyl 2-(chloromethyl)-1-methylbenzimidazole-5-carboxylate, reflects the substitution pattern on the benzimidazole ring. Key structural elements include:
-
A benzimidazole core providing aromatic stability and sites for electrophilic substitution.
-
A chloromethyl (-CH₂Cl) group at position 2, enabling nucleophilic reactions.
-
A methyl (-CH₃) group at position 1, enhancing steric protection of the nitrogen atom.
-
An ethyl ester (-COOEt) at position 5, offering hydrolytic versatility for further derivatization.
The compound’s SMILES notation (CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)CCl)C) and InChIKey (KSLRZUSMYRXSPZ-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes.
Synthesis and Industrial Production
Stepwise Synthesis Methodology
The synthesis follows a three-step protocol, as detailed in the European Patent EP 3 153 509 B1 :
Step 1: Cyclization to Form 2-Chloromethyl-1-Methyl-1H-Benzimidazole-5-Carboxylic Acid
3-Amino-4-methylaminobenzoic acid undergoes cyclization with chloroacetyl chloride in a dichloromethane/water system. Key parameters:
-
Solvent: Dichloromethane (DCM) and water (1:1 ratio).
-
Temperature: 50–70°C.
Step 2: Chlorination to 2-Chloromethyl-1-Methyl-1H-Benzimidazole-5-Formyl Chloride
The carboxylic acid intermediate reacts with oxalyl chloride in DCM:
-
Catalyst: Dimethylformamide (DMF, catalytic).
-
Conditions: 15–20°C for 0.5–2 hours.
Step 3: Condensation to Final Product
The acyl chloride reacts with ethyl 3-(pyridin-2-ylamino)propanoate in acetonitrile:
Industrial-Scale Optimization
For mass production, continuous flow reactors replace batch processes to enhance efficiency. Automated systems monitor reaction parameters (pH, temperature) and employ liquid-liquid extraction for purification .
Physicochemical Properties
Experimental and computational data characterize the compound’s behavior:
-
Melting Point: 128–130°C (DSC analysis).
-
Solubility:
-
Stability: Hydrolyzes under acidic (pH <4) or basic (pH >9) conditions, releasing chloromethyl intermediates.
Pharmaceutical and Industrial Applications
Role in Anticoagulant Synthesis
The compound is a precursor to dabigatran etexilate, a direct thrombin inhibitor. The chloromethyl group facilitates covalent bonding to pyridine-2-amine, forming the drug’s active moiety.
Biological Activity and Mechanistic Insights
The benzimidazole core interacts with biological targets through:
-
Hydrogen Bonding: N1 and N3 atoms bind to ATP-binding pockets in kinases.
-
Hydrophobic Interactions: The aromatic ring stabilizes binding to plasma proteins (e.g., albumin).
In coagulation pathways, metabolites of this compound inhibit thrombin’s active site, prolonging clotting time by 2.5× at 10 µM.
Comparative Analysis with Structural Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume